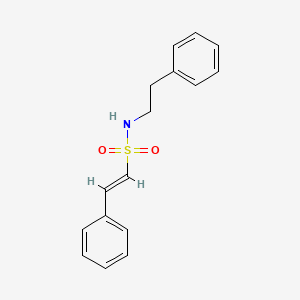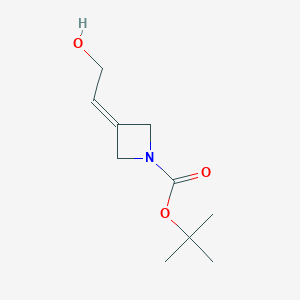![molecular formula C12H15ClF3NO B1652062 4-[4-(Trifluoromethyl)phenyl]oxan-4-amine hydrochloride CAS No. 1380300-83-3](/img/structure/B1652062.png)
4-[4-(Trifluoromethyl)phenyl]oxan-4-amine hydrochloride
概要
説明
4-[4-(Trifluoromethyl)phenyl]oxan-4-amine hydrochloride is a chemical compound with the molecular formula C12H15ClF3NO It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxan-4-amine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Trifluoromethyl)phenyl]oxan-4-amine hydrochloride typically involves the trifluoromethylation of secondary amines. One common method utilizes CF3SO2Na (sodium trifluoromethanesulfinate) as a trifluoromethylating agent. The reaction is carried out under mild conditions, with good functional group tolerance . The key intermediate in this reaction is thiocarbonyl fluoride, which facilitates the incorporation of the trifluoromethyl group into the amine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
化学反応の分析
Types of Reactions
4-[4-(Trifluoromethyl)phenyl]oxan-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of trifluoromethyl-substituted derivatives.
科学的研究の応用
4-[4-(Trifluoromethyl)phenyl]oxan-4-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[4-(Trifluoromethyl)phenyl]oxan-4-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 4-[4-(Trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-amine hydrochloride
- 4-[4-(Trifluoromethyl)phenyl]piperidine-4-amine hydrochloride
Uniqueness
4-[4-(Trifluoromethyl)phenyl]oxan-4-amine hydrochloride is unique due to its oxan-4-amine structure, which distinguishes it from other trifluoromethyl-substituted compounds. This unique structure can impart different chemical and biological properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]oxan-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO.ClH/c13-12(14,15)10-3-1-9(2-4-10)11(16)5-7-17-8-6-11;/h1-4H,5-8,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZHXUMBYIKEFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=C(C=C2)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380300-83-3 | |
| Record name | 2H-Pyran-4-amine, tetrahydro-4-[4-(trifluoromethyl)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1380300-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[(3-hydroxycyclohexyl)methyl]carbamate](/img/structure/B1651979.png)


![N-[4-(butan-2-ylsulfanyl)-2-(trifluoromethyl)phenyl]-2-(2-methoxyethoxy)benzamide](/img/structure/B1651983.png)
![3-(2-fluorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]butanamide](/img/structure/B1651984.png)

![3-{[5-(Azepane-1-sulfonyl)-2-methoxyphenyl]amino}-1-methylpyrrolidin-2-one](/img/structure/B1651987.png)
![1-{1-[2-(4-methoxyphenyl)ethyl]azetidin-3-yl}-3,5-dimethyl-1H-pyrazole](/img/structure/B1651988.png)
![1-[3-(1H-1,2,4-triazol-1-yl)piperidin-1-yl]-3-[(2,2,2-trifluoroethyl)amino]propan-1-one](/img/structure/B1651989.png)
![1-{2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}-4-(1H-1,2,4-triazol-1-yl)butan-1-one](/img/structure/B1651995.png)
![N-[1-(2-hydroxy-5-methoxyphenyl)ethyl]-N'-phenylethanediamide](/img/structure/B1651996.png)
![7-({4-[ethyl(methyl)amino]phenyl}methyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B1651997.png)

![N-({3-[(dimethylcarbamoyl)amino]phenyl}methyl)indolizine-2-carboxamide](/img/structure/B1652001.png)
